molecular formula C24H28N4OS B4827829 (5E)-5-[4-(diethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-[4-(diethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B4827829
M. Wt: 420.6 g/mol
InChI Key: KAQFBMFZSYSZLO-RELWKKBWSA-N
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Description

(5E)-5-[4-(diethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical methods.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole and piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, this compound can serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(diethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
  • (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Comparison: Compared to its analogs, (5E)-5-[4-(diethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one exhibits unique properties due to the presence of the diethylamino group and the phenylpiperazine moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-26(4-2)21-12-10-19(11-13-21)18-22-23(29)25-24(30-22)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQFBMFZSYSZLO-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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